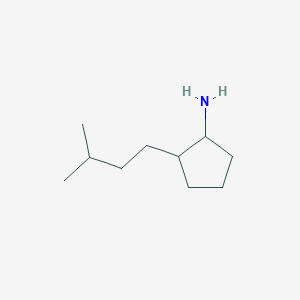

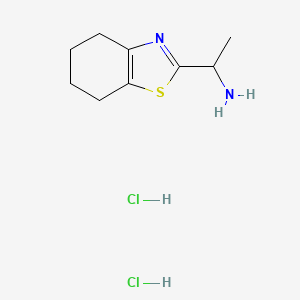

![molecular formula C20H26N2O3 B1463545 N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020056-20-5](/img/structure/B1463545.png)

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the tert-butyl group, and the attachment of the phenoxy group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s shape and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, especially under acidic or basic conditions. The tert-butyl group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Petroleum Exploration and Production Technology .

Summary of the Application

Polymer flooding is a promising technology for heavy oil recovery. It involves injecting water mixed with polymers into an oil reservoir to increase the viscosity of the injected water, thereby improving sweep efficiency .

Methods of Application

In laboratory tests, polymer solutions are injected into oil reservoirs. The major challenge in field applications is to maintain the viscosity of the polymer solution .

Results or Outcomes

Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

2. Synthesis and Applications of m-Aryloxy Phenols

Specific Scientific Field

This application falls under the field of Chemistry and Chemical Technology .

Summary of the Application

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application

Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results or Outcomes

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Fluorescence Analysis for Characterizing the Alkali Stability of Metal–Organic Frameworks

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Summary of the Application

The stability of metal–organic frameworks (MOFs) in solutions is of essential importance from the perspectives of scientific research and practical applications . Fluorescence analysis is proposed for characterizing the stability of luminescent or luminogenic MOFs in basic solutions .

Methods of Application

The method involves the use of pH-responsive fluorescence associated with alkaline hydrolysis of MOFs . It has been validated by a comparative study with solid-state characterization using PXRD, scanning electron microscopy (SEM) and thermogravimetry .

Results or Outcomes

The method can be used to continuously monitor the whole hydrolytic process starting with nondestructive local hydrolysis and ending with abrupt and destructive hydrolysis, giving the pH values for different hydrolytic stages .

4. Proteomics Research

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in conjunction with genomics (the study of the genome of an organism) and is used to identify and quantify the proteins in a given sample .

Methods of Application

The compound “N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide” could potentially be used in proteomics research, although the specific methods of application would depend on the nature of the research .

Results or Outcomes

The outcomes of such research could potentially lead to new insights into protein function and interactions, which could in turn lead to the development of new drugs or therapies .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(4-tert-butylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-13(25-16-9-6-14(7-10-16)20(2,3)4)19(23)22-17-12-15(21)8-11-18(17)24-5/h6-13H,21H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKUHENRVXWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

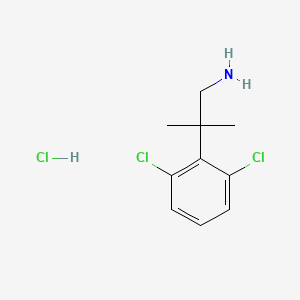

amine hydrochloride](/img/structure/B1463462.png)

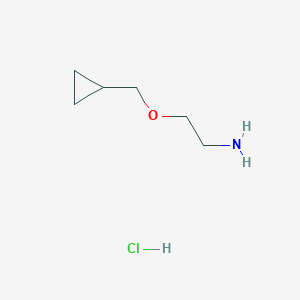

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

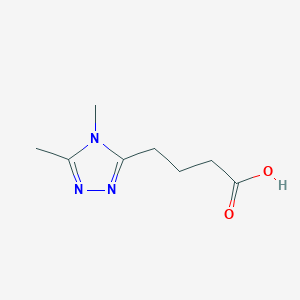

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)